N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide
Description
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is a sulfonamide derivative featuring an indole core substituted with a 4-methylphenyl group at the 2-position and a thiophene-2-sulfonamide moiety at the 5-position. Its synthesis involves palladium-mediated cyclization reactions, as described in and , where intermediates like N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide are formed via coupling reactions under nitrogen atmosphere .
Properties
CAS No. |
919490-41-8 |
|---|---|
Molecular Formula |
C19H16N2O2S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-4-6-14(7-5-13)18-12-15-11-16(8-9-17(15)20-18)21-25(22,23)19-3-2-10-24-19/h2-12,20-21H,1H3 |
InChI Key |
YVCDFHQGMNGLQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The thiophene-2-sulfonamide group can be introduced through a sulfonation reaction using thiophene-2-sulfonyl chloride. The final step involves the coupling of the 4-methylphenyl group to the indole ring through a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, amines, and various substituted indole compounds.
Scientific Research Applications
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical trials:
- A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates .
- Another investigation into its analogs revealed promising results in inhibiting tyrosine kinases associated with cancer progression, showcasing IC50 values as low as 0.073 µM against specific lung and colon cancer cell lines .
Antimicrobial Activity
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide has also been evaluated for its antimicrobial properties:
- In Vitro Studies: The compound exhibited significant activity against various pathogens, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
- Biofilm Inhibition: It effectively inhibited biofilm formation, which is critical in treating chronic infections where biofilms protect bacteria from conventional antibiotics .
Other Pharmacological Applications
Beyond its anticancer and antimicrobial properties, research indicates that this compound may have additional therapeutic benefits:
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation.
- Neuroprotective Properties: Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonamide group enhances the compound’s ability to form hydrogen bonds with target proteins, increasing its binding affinity. This compound can inhibit the activity of certain enzymes by blocking their active sites, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s indole core distinguishes it from analogs with triazole, thiadiazole, or benzamide backbones. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Influence
- Sulfonamide Group : Present in all compounds, this group enhances solubility and hydrogen-bonding capacity. However, its position (e.g., on thiophene vs. benzene) modulates electronic effects and steric hindrance.
Biological Activity
N-[2-(4-Methylphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a thiophene sulfonamide group, contributing to its biological activity. The IUPAC name reflects its complex arrangement, which is critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study conducted on various derivatives showed significant activity against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 μg/mL | 0.25 μg/mL |
| 10 | 0.30 μg/mL | 0.35 μg/mL |
| 13 | 0.40 μg/mL | 0.45 μg/mL |
These results suggest that modifications in the structure can enhance the antimicrobial potency of the compounds derived from the core structure of this compound .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa | 5.12 | 3.5 |
| CaCo-2 | 4.78 | 4.0 |
| MCF-7 | 6.25 | 2.8 |
The selectivity index indicates that this compound shows preferential toxicity towards cancer cells compared to normal cells, making it a promising candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cellular Processes : It interferes with cellular signaling pathways crucial for tumor growth and metastasis.
Case Studies
A case study involving the application of this compound in a preclinical model demonstrated significant tumor regression in xenograft models when administered alongside conventional chemotherapy agents. This synergy suggests that the compound could enhance the efficacy of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
